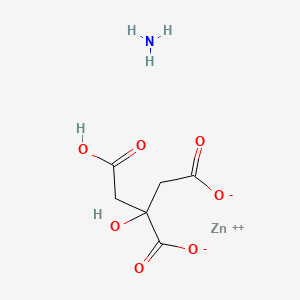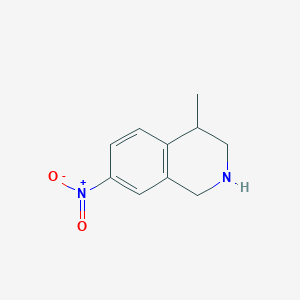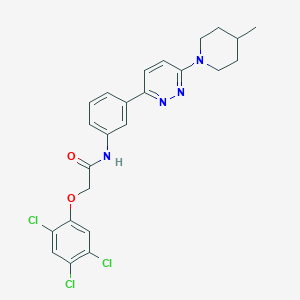
Zinc ammonium citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc ammonium citrate is a coordination compound formed by the reaction of zinc oxide, citric acid, and ammonia. It is known for its applications in various fields, including agriculture, medicine, and industrial processes. This compound is particularly valued for its role as a micronutrient in plant growth and as a leaching agent in metallurgical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc ammonium citrate can be synthesized by reacting zinc oxide with citric acid in the presence of ammonia. The process involves the following steps:
- Dissolve zinc oxide in water and add citric acid while stirring until the solution becomes transparent.
- Gradually introduce ammonia water to the solution, heating it to boiling and then concentrating it.
- Allow the solution to cool naturally and add the remaining ammonia water slowly to obtain a transparent liquid.
- Dry the transparent liquid in an oven to remove water, cool the resulting solid, and crush it to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The raw materials used include zinc oxide, citric acid, and ammonia water. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process is environmentally friendly, with no harmful residues .
Chemical Reactions Analysis
Types of Reactions: Zinc ammonium citrate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Leaching: Acts as a leaching agent for zinc from ores.
Precipitation: Can precipitate zinc hydroxide in the presence of ammonia
Common Reagents and Conditions:
Complexation: Involves citric acid and metal ions under aqueous conditions.
Leaching: Utilizes ammonium citrate solutions at elevated temperatures and specific pH levels.
Precipitation: Requires ammonia and zinc ions in aqueous solutions
Major Products:
Complexation: Metal-citrate complexes.
Leaching: Zinc ions in solution.
Precipitation: Zinc hydroxide
Scientific Research Applications
Zinc ammonium citrate has diverse applications in scientific research:
Chemistry: Used as a leaching agent for extracting zinc from ores and as a complexing agent in various reactions
Biology: Serves as a micronutrient in plant growth, enhancing nutrient absorption and soil conditioning.
Medicine: Investigated for its potential in zinc supplementation and treatment of zinc deficiency.
Industry: Employed in the production of fertilizers, foliar sprays, and soil conditioners.
Mechanism of Action
The mechanism of action of zinc ammonium citrate involves its ability to form stable complexes with metal ions, enhancing their solubility and availability. In biological systems, it acts as a source of zinc, which is essential for various enzymatic reactions and cellular processes. The compound’s effectiveness in leaching processes is attributed to its ability to dissolve metal ions from ores, facilitated by the citrate and ammonium ions .
Comparison with Similar Compounds
Zinc citrate: Used in dietary supplements and has similar complexation properties.
Ammonium ferric citrate: Used in cell culture and as a source of iron.
Diammonium hydrogen citrate: Utilized in various industrial applications.
Uniqueness: Zinc ammonium citrate is unique due to its dual role as a micronutrient and a leaching agent. Its ability to enhance nutrient absorption in plants and effectively extract zinc from ores sets it apart from other similar compounds .
Properties
CAS No. |
68134-01-0 |
|---|---|
Molecular Formula |
C6H9NO7Zn |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
zinc;azane;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.H3N.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |
InChI Key |
HKCOOGQWXRQBHJ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)


![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)

![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)
![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)


![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

